molecular formula C22H25ClN2O3 B2704843 4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921522-31-8

4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2704843
CAS No.: 921522-31-8
M. Wt: 400.9
InChI Key: MXJXAIPISRGCNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide (CAS 921522-31-8) is a synthetic organic compound featuring a benzamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepin core . This structural class is of significant interest in medicinal chemistry and drug discovery. Compounds based on the benzo[1,4]oxazepine scaffold are frequently investigated for their potential as kinase inhibitors, which are valuable tools for studying cellular signaling pathways and developing new therapeutic agents, particularly in the field of oncology . The specific isobutyl and chloro substitutions on this molecular framework are designed to modulate its physicochemical properties and interaction with biological targets. As a research chemical, it serves as a crucial building block or lead compound for scientists working in hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use. Researchers can rely on it as a high-quality chemical tool to advance their investigations in chemical biology and pharmaceutical development.

Properties

IUPAC Name

4-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3/c1-14(2)12-25-18-11-17(24-20(26)15-5-7-16(23)8-6-15)9-10-19(18)28-13-22(3,4)21(25)27/h5-11,14H,12-13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJXAIPISRGCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzamides and oxazepines, characterized by a chloro substituent and a tetrahydrobenzo[b][1,4]oxazepine core. The presence of various functional groups suggests diverse chemical reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C22H25ClN2O3C_{22}H_{25}ClN_{2}O_{3} with a molecular weight of 400.9 g/mol. The structure can be summarized as follows:

PropertyValue
IUPAC Name4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
CAS Number921522-31-8
Molecular Weight400.9 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of 4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is primarily linked to its role as an inhibitor of receptor-interacting protein kinase 1 (RIP1). Dysregulation of RIP1 is associated with inflammatory diseases and programmed cell death pathways. By inhibiting RIP1 kinase, this compound may provide therapeutic benefits in conditions such as neurodegenerative diseases and cancer .

In Vitro Studies

Research has shown that compounds similar to 4-chloro-N-(5-isobutyl...) can modulate signaling pathways related to apoptosis and necrosis. Interaction studies often employ techniques such as molecular docking to elucidate binding affinities and interaction types with target proteins.

A study highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor and noted its antibacterial properties against various strains including Salmonella typhi and Bacillus subtilis. The IC50 values for AChE inhibition were reported in the range of 1.13 to 6.28 µM compared to a standard reference .

Case Study 1: Antibacterial Activity

In a comparative study of synthesized compounds containing the oxazepine core, several derivatives exhibited moderate to strong antibacterial activity. The most active compounds were shown to have significant effects against Bacillus subtilis, demonstrating the potential of the oxazepine structure in developing new antibacterial agents .

Case Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition where several derivatives were tested for urease inhibition. Compounds demonstrated strong inhibitory activity with IC50 values significantly lower than standard drugs used in treatment . This suggests that 4-chloro-N-(5-isobutyl...) could be a candidate for further development in treating conditions requiring urease inhibition.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin)benzamideSimilar oxazepine core without chloro substitutionPotential RIP1 inhibition
3-chloro-N-(5-isobutyl-3-methylbenzamide)Chlorinated benzamideAnti-inflammatory properties
Benzamide derivativesVarious substitutions on benzene ringDiverse biological activities including antimicrobial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.